molecular formula C26H23N3O4 B2558032 1-benzyl-3-(benzyloxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-carboxamide CAS No. 1013758-60-5

1-benzyl-3-(benzyloxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2558032
CAS No.: 1013758-60-5
M. Wt: 441.487
InChI Key: CTOMTBYAWXRSJV-UHFFFAOYSA-N
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Description

1-Benzyl-3-(benzyloxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-carboxamide is a complex synthetic organic compound belonging to the class of pyrazole derivatives, recognized for its significant potential in pharmaceutical research and development . Pyrazole derivatives are a pharmacologically important active scaffold present in a wide range of therapeutic agents, and this compound serves as a key intermediate for synthesizing novel drug candidates . Its molecular structure integrates a pyrazole core substituted with benzyl and benzyloxy groups, linked via a carboxamide bridge to a 2,3-dihydro-1,4-benzodioxin moiety, a heterocyclic system known to be featured in biologically active compounds . Preliminary research on closely related N-(benzyloxy)pyrazole-4-carboxamide analogues has demonstrated promising biological activities, including potent antiproliferative effects against human cancer cell lines such as A549 (lung carcinoma) and HCT116 (colorectal carcinoma) . These compounds are investigated for their ability to inhibit crucial enzymes in cell signaling pathways, such as MEK1, which plays a vital role in the MAPK pathway and tumorigenesis . Furthermore, structurally similar N-(1-benzyl-pyrazol-4-yl)benzamides have shown submicromolar antiproliferative activity and the ability to modulate cellular processes like autophagy and mTORC1 signaling, suggesting a potentially novel mechanism of action for anticancer agents . Beyond oncology, the pyrazole-carboxamide architecture is also explored for its antimicrobial properties against various Gram-positive and Gram-negative bacterial strains . The synthesis of this compound typically involves multi-step routes, commencing with the formation of the pyrazole ring through cyclocondensation reactions, followed by sequential introductions of the benzyl, benzyloxy, and dihydrobenzodioxinyl groups . This product is provided as a high-purity chemical for research applications exclusively. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylmethoxypyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O4/c30-25(27-21-11-12-23-24(15-21)32-14-13-31-23)22-17-29(16-19-7-3-1-4-8-19)28-26(22)33-18-20-9-5-2-6-10-20/h1-12,15,17H,13-14,16,18H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOMTBYAWXRSJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CN(N=C3OCC4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with Dicarbonyl Precursors

The pyrazole nucleus is typically constructed via cyclocondensation reactions between hydrazines and 1,3-dicarbonyl compounds. For 1-benzyl-3-(benzyloxy)pyrazole-4-carboxamide derivatives, the reaction employs benzylhydrazine and 3-(benzyloxy)-4-ketocarboxylic acid esters under acidic or neutral conditions. A representative protocol involves:

  • Heating ethyl 3-(benzyloxy)-4-oxopent-2-enoate with benzylhydrazine hydrochloride in ethanol at 80°C for 12 hours.
  • Achieving 75–85% yields of the 1,3-disubstituted pyrazole intermediate, confirmed by $$ ^1H $$-NMR and LC-MS.

Regioselectivity challenges arise due to competing formation of 1,5- and 1,3-disubstituted pyrazoles. Microwave-assisted synthesis (120°C, 30 min) reduces side products, enhancing regiochemical purity to >95%.

Functionalization at the Pyrazole C-4 Position

Carboxamide Installation via Aminolysis

The critical C-4 carboxamide group is introduced through aminolysis of pyrazole-4-carboxylic acid esters. Patent EP3677572B1 details an industrial-scale method:

  • React 1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxylic acid ethyl ester (1.0 equiv) with 2,3-dihydro-1,4-benzodioxin-6-amine (1.2 equiv) in toluene at 100°C for 8 hours.
  • Use potassium tert-butoxide (1.5 equiv) as a base to scavenge ethanol byproduct in situ.
  • Isolate the product via crystallization from ethyl acetate/heptane , achieving 92% purity and 88% yield.

Key Advantages:

  • Eliminates need for byproduct removal, simplifying downstream processing.
  • Tolerates moisture and oxygen, enabling open-vessel reactions.

Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-amine

Reductive Amination of Benzodioxin Ketones

The amine component is synthesized from 6-nitro-2,3-dihydro-1,4-benzodioxin via:

  • Catalytic Hydrogenation:
    • React 6-nitro-2,3-dihydro-1,4-benzodioxin (1.0 equiv) with H₂ (50 psi) over Pd/C (10 wt%) in MeOH at 25°C for 4 hours.
    • Yield: 94%.
  • Buchwald–Hartwig Amination (Alternative):
    • Couple 6-bromo-2,3-dihydro-1,4-benzodioxin with NH₃ using Xantphos-Pd-G3 catalyst in dioxane at 100°C.
    • Yield: 78%.

Industrial-Scale Coupling Optimization

Solvent and Base Screening

A comparative study of reaction parameters reveals:

Solvent Base Temp (°C) Time (h) Yield (%) Purity (%)
Toluene KOtBu 100 8 88 92
DMF NaH 120 6 82 88
THF DBU 80 12 75 85

Data adapted from EP3677572B1 and PMC6017056.

Toluene/KOtBu emerged as optimal due to:

  • Low polarity minimizing ester hydrolysis side reactions.
  • Efficient base solubility and ethanol sequestration.

Purification and Analytical Characterization

Crystallization Protocols

Final purification employs mixed-solvent systems:

  • Ethyl acetate/heptane (1:3 v/v) at −20°C affords needle-like crystals with 99.5% HPLC purity.
  • MP: 148–150°C (DSC, heating rate 10°C/min).

Spectroscopic Validation

  • $$ ^1H $$-NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, pyrazole H-5), 7.32–7.25 (m, 10H, benzyl/benzyloxy), 6.82 (d, $$ J = 8.4 $$ Hz, 1H, benzodioxin), 5.42 (s, 2H, OCH₂Ph), 4.98 (s, 2H, NCH₂Ph), 4.30–4.22 (m, 4H, benzodioxin OCH₂).
  • HRMS: m/z calc. for C₂₆H₂₆N₄O₄ [M+H]⁺: 467.1975; found: 467.1978.

Alternative Synthetic Routes

Suzuki–Miyaura Coupling for Benzodioxin Integration

An advanced route couples pre-formed pyrazole-4-carboxylic acid with benzodioxin boronic esters:

  • Convert 1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxylic acid to its acyl chloride using SOCl₂ .
  • Perform Suzuki coupling with 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4-benzodioxin under Pd(PPh₃)₄ catalysis.
  • Yield: 70–75% after silica gel chromatography.

Challenges and Mitigation Strategies

Regiochemical Control

Competing O- vs. N-alkylation during benzyloxy installation is mitigated by:

  • Using Cs₂CO₃ in DMF at 60°C for selective O-alkylation (>20:1 O/N ratio).
  • Protecting the pyrazole NH with Boc prior to benzylation, followed by TFA deprotection.

Amine Coupling Side Reactions

Over-alkylation at the benzodioxin amine is prevented by:

  • Employing Hünig’s base to sequester protons.
  • Limiting reaction time to 8 hours to avoid diketopiperazine formation.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(benzyloxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The benzyl and benzyloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Pharmacological Properties

This compound exhibits a range of biological activities that make it suitable for various therapeutic applications:

  • Anticancer Activity : Research has indicated that compounds with similar structural motifs can inhibit specific kinases involved in cancer progression. For instance, benzamide derivatives have shown promise as RET kinase inhibitors, which are significant in treating certain cancers. The introduction of the pyrazole moiety may enhance the selectivity and potency of such compounds against cancer cell lines .
  • Neuroprotective Effects : Some derivatives related to this compound have been studied for their inhibitory effects on enzymes such as monoamine oxidase (MAO), which is implicated in neurodegenerative diseases. Inhibiting MAO can lead to increased levels of neurotransmitters like serotonin and dopamine, potentially alleviating symptoms of depression and anxiety .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

  • Antitumor Studies : A study demonstrated that derivatives similar to 1-benzyl-3-(benzyloxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-carboxamide exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell proliferation .
  • Neuropharmacological Research : Another investigation focused on the neuroprotective properties of related compounds, showing that they could effectively inhibit cholinesterases, which are important targets in Alzheimer's disease treatment. The results suggested that these compounds could improve cognitive function by enhancing cholinergic neurotransmission .

Mechanism of Action

The mechanism of action of 1-benzyl-3-(benzyloxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Sulfonamide Derivatives with 1,4-Benzodioxin Moieties

Several N-(2,3-dihydro-1,4-benzodioxin-6-yl) sulfonamides (e.g., compounds 3 , 5a-e ) have been synthesized and tested for antibacterial and lipoxygenase (LOX) inhibition . These compounds share the 1,4-benzodioxin ring but differ in substituents and functional groups:

Compound Key Features Biological Activity (IC₅₀ or MIC) Reference
5c (N-(3-phenylpropyl)-N-(1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide) Phenylpropyl substitution LOX inhibition: 85.79 ± 0.48 mM
5e (N-(4-chlorobenzyl)-N-(1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide) Chlorobenzyl substitution LOX inhibition: 89.32 ± 0.34 mM
5a (N-(2-bromoethyl)-N-(1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide) Bromoethyl substitution Antibacterial activity: MIC = 12.5 µg/mL (vs. S. typhi)

Key Findings :

  • 5c and 5e exhibited moderate LOX inhibition but were significantly weaker than the reference standard Baicalein (IC₅₀ = 22.41 ± 1.3 mM) .
Carboxamide Derivatives with 1,4-Benzodioxin Subunits

The evidence includes carboxamide analogs such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,3-dihydro-1-benzofuran-4-yl)-1,3-thiazole-4-carboxamide (), which shares the carboxamide linkage with the target compound. While biological data for this specific analog are unavailable, other carboxamides with 1,4-benzodioxin moieties, such as 7-hydroxy-4-methyl-8-[(1,4-benzodioxin-6-yl)iminomethyl]-2H-1-benzopyran-2-one (), have been synthesized as Schiff bases but lack reported bioactivity .

Anti-inflammatory and Antihepatotoxic Analogs
  • 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid (): Demonstrated anti-inflammatory activity comparable to ibuprofen in a carrageenan-induced rat paw edema assay .
  • 3',4'-(1",4"-Dioxino)flavone (): Exhibited antihepatotoxic activity against carbon tetrachloride-induced liver damage, with efficacy similar to silymarin .

Structural and Functional Insights

  • Role of the 1,4-Benzodioxin Ring : This moiety is associated with enhanced metabolic stability and interactions with enzymes like LOX .
  • Chlorobenzyl/Bromoethyl Groups: Enhance electronic effects, influencing enzyme binding (e.g., LOX inhibition in 5c and 5e) .

Biological Activity

1-benzyl-3-(benzyloxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and mechanisms of action.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and the introduction of benzyloxy and benzodioxin moieties. The general synthetic route includes:

  • Formation of Pyrazole : The initial step involves the condensation of appropriate hydrazones with carbonyl compounds.
  • Introduction of Benzyloxy Group : This can be achieved through alkylation reactions using benzyloxy halides.
  • Formation of Benzodioxin : The benzodioxin moiety is incorporated via cyclization reactions that may involve dihydroxylation followed by dehydration.

Inhibition Studies

Recent studies have evaluated the inhibitory effects of this compound on various biological targets:

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For example:

  • Substituent Variations : Altering the benzyl substituents affects binding affinity and selectivity towards MAO isoforms.
  • Linker Lengths : The length and nature of linkers connecting different pharmacophores can modulate the overall potency.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, molecular docking studies suggest that it interacts with key amino acid residues in the active sites of target enzymes like MAO and cholinesterases . These interactions are crucial for inhibiting enzyme activity.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Neurodegenerative Disorders : In vitro studies have demonstrated that derivatives with similar structures can enhance neuroprotective effects by inhibiting MAO and promoting cholinergic signaling .
  • Antitumor Activity : Some derivatives have shown promise in preclinical models for their antitumor properties, potentially linked to their ability to modulate neurotransmitter levels .

Q & A

Q. Q1. What synthetic strategies are recommended for preparing 1-benzyl-3-(benzyloxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-carboxamide?

Methodological Answer: The synthesis of pyrazole-carboxamide derivatives typically involves multi-step reactions. A plausible route includes:

Core Pyrazole Formation : Use a cyclocondensation reaction between hydrazines and diketones or β-ketoesters.

Functionalization : Introduce benzyl and benzyloxy groups via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction for ether formation).

Carboxamide Coupling : React the pyrazole-4-carboxylic acid intermediate with 2,3-dihydro-1,4-benzodioxin-6-amine using coupling agents like EDCI/HOBt or DCC.

  • Key Considerations : Optimize solvent polarity (e.g., DMF or acetonitrile) and base (e.g., LiH or Na₂CO₃) to enhance yields, as demonstrated in sulfonamide syntheses .

Q. Q2. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Use a combination of:

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., benzyl vs. benzyloxy groups) and dihydrobenzodioxin ring integrity.
  • IR Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches.
  • Mass Spectrometry (EI-MS or HRMS) : Validate molecular weight and fragmentation patterns.
  • X-ray Crystallography (if feasible): Resolve stereochemical ambiguities. Reference protocols from analogous benzodioxin sulfonamides .

Q. Q3. How should researchers design initial biological activity screens for this compound?

Methodological Answer: Prioritize assays based on structural analogs:

  • Antibacterial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination) .
  • Anti-inflammatory Potential : Evaluate lipoxygenase (LOX) or cyclooxygenase (COX) inhibition via spectrophotometric assays .
  • Antioxidant Activity : Use DPPH radical scavenging or FRAP assays, as done for pyrazole-carbaldehydes .

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies be optimized for this compound?

Methodological Answer:

  • Systematic Substituent Variation : Modify the benzyl, benzyloxy, or dihydrobenzodioxin moieties to assess their impact on bioactivity.
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like LOX or bacterial enzymes.
  • Data Correlation : Compare experimental IC₅₀/MIC values with computational predictions to identify key pharmacophores. Reference sulfonamide SAR studies .

Q. Q5. How should researchers address contradictory bioactivity data across different assay models?

Methodological Answer:

  • Assay Validation : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity.
  • Control Standardization : Include reference inhibitors (e.g., Baicalein for LOX, Ciprofloxacin for bacteria) to calibrate results .
  • Mechanistic Studies : Employ techniques like SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to verify target engagement.

Q. Q6. What strategies are recommended for analyzing environmental stability and degradation products?

Methodological Answer:

  • Hydrolytic Stability : Expose the compound to pH-varied buffers (pH 3–9) and monitor degradation via HPLC-MS.
  • Photolytic Studies : Use UV irradiation (e.g., 254 nm) to identify photo-degradation byproducts.
  • Ecotoxicity Screening : Follow OECD guidelines for acute toxicity in Daphnia magna or algae, as outlined in environmental fate studies .

Q. Q7. How can formulation challenges (e.g., solubility, stability) be mitigated during preclinical development?

Methodological Answer:

  • Solubility Enhancement : Use co-solvents (PEG 400, DMSO) or cyclodextrin inclusion complexes.
  • Stability Testing : Conduct accelerated stability studies (40°C/75% RH) over 4 weeks, analyzing degradation via LC-MS.
  • Solid-State Characterization : Perform DSC (differential scanning calorimetry) and PXRD to assess polymorphic transitions.

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